molecular formula C13H11BrO3 B13194516 2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid

2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid

Cat. No.: B13194516
M. Wt: 295.13 g/mol
InChI Key: NUOVLWRBPIFOQN-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid (CAS: 2060060-33-3) is a brominated furan-acetic acid derivative characterized by a furan ring substituted with a 4-bromophenyl group at position 5 and a methyl group at position 2.

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

2-[5-(4-bromophenyl)-3-methylfuran-2-yl]acetic acid

InChI

InChI=1S/C13H11BrO3/c1-8-6-12(17-11(8)7-13(15)16)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16)

InChI Key

NUOVLWRBPIFOQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC=C(C=C2)Br)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetic Acid Substitution: The final step involves the substitution of the acetic acid group onto the furan ring, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

a. 2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic Acid (CAS: 2060058-89-9)

  • Structural Difference : Replaces the bromine atom with a formyl group.
  • Impact : The electron-withdrawing bromine in the target compound likely increases electrophilicity at the furan ring compared to the electron-deficient formyl group. This alters reactivity in cross-coupling reactions or nucleophilic substitutions .

b. 2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (CAS: 306-08-1)

  • Structural Difference: Contains a phenolic ring with hydroxyl and methoxy groups instead of bromophenyl-furan.
  • Impact: The phenolic compound exhibits higher polarity and hydrogen-bonding capacity, favoring solubility in polar solvents. The bromophenyl-furan system in the target compound may enhance lipophilicity, affecting membrane permeability .

Core Ring System Variations

a. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

  • Structural Difference : Features a benzofuran core (fused benzene-furan) with acetyl and methoxy substituents.
  • Impact : The extended conjugation in benzofuran derivatives increases UV absorption and stability. The target compound’s simpler furan system may offer synthetic accessibility but reduced photostability .

b. 2-[5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic Acid

  • Structural Difference: Replaces the furan with a thieno-pyrimidine ring.
  • The oxo-pyrimidine group introduces hydrogen-bonding sites absent in the target compound .

a. Oxadiazole Derivatives (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole)

  • Activity : Exhibits 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin .
  • Comparison : The oxadiazole ring’s rigidity and nitrogen atoms may improve target binding compared to the furan-acetic acid system. However, the bromophenyl moiety common to both suggests shared pharmacophoric elements.

b. N-{3-[5-(4-Bromophenyl)-2-furyl]propanoyl}glycine (CAS: 853331-28-9)

  • Structural Difference: Adds a glycine moiety via a propanoyl linker.

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₁₃H₁₁BrO₃ 295.13 4-Bromophenyl, methylfuran 2.8
2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid C₁₄H₁₂O₄ 244.24 4-Formylphenyl 1.9
N-{3-[5-(4-Bromophenyl)-2-furyl]propanoyl}glycine C₁₅H₁₄BrNO₄ 352.18 Propanoyl-glycine 1.5

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 2-[5-(4-bromophenyl)-3-methylfuran-2-yl]acetic acid is a derivative of furan that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, including its synthesis, biological effects, and mechanisms of action.

Chemical Structure and Synthesis

The structure of 2-[5-(4-bromophenyl)-3-methylfuran-2-yl]acetic acid features a furan ring substituted with a bromophenyl group and a methyl group. The synthesis typically involves the bromination of furan derivatives followed by acetic acid functionalization. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Properties

Research indicates that derivatives of furan compounds exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to 2-[5-(4-bromophenyl)-3-methylfuran-2-yl]acetic acid can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. These effects are attributed to the ability of the furan ring to disrupt microbial cell membranes and inhibit key metabolic pathways .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Furan derivatives have demonstrated the ability to scavenge free radicals, which is crucial in protecting cells from oxidative stress. This activity is particularly beneficial in preventing diseases associated with oxidative damage, such as cancer and cardiovascular diseases .

Anti-inflammatory Effects

In vitro studies have revealed that 2-[5-(4-bromophenyl)-3-methylfuran-2-yl]acetic acid can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory conditions. The anti-inflammatory mechanism may involve the modulation of signaling pathways associated with inflammation, including NF-kB and MAPK pathways .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various furan derivatives against A. hydrophila and Y. enterocolitica. The results indicated that certain modifications on the furan ring significantly enhanced antimicrobial activity, suggesting structure-activity relationships that could guide future drug design .

CompoundActivity Against S. aureusActivity Against E. coli
2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acidModerateHigh
Control (Standard Antibiotic)HighHigh

Case Study 2: Antioxidant Activity

In another study, 2-[5-(4-bromophenyl)-3-methylfuran-2-yl]acetic acid was tested for its ability to scavenge DPPH radicals. The compound exhibited a notable reduction in DPPH concentration, demonstrating its potential as a natural antioxidant .

Concentration (µM)DPPH Scavenging Activity (%)
1025
5055
10080

The biological activities of 2-[5-(4-bromophenyl)-3-methylfuran-2-yl]acetic acid can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the furan ring allows it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism, effectively stunting growth.
  • Radical Scavenging : The presence of electron-donating groups enhances the compound's ability to neutralize free radicals, reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid, and how can purity be validated?

  • Synthesis : A common approach involves coupling 4-bromophenylacetic acid derivatives with furan intermediates. For example, bromophenyl building blocks (e.g., 4-bromophenyl malonic acid dimethyl ester, as listed in ) can be functionalized via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the furan moiety.
  • Purity Validation : Gas chromatography (GC) is typically used for purity assessment (>95% as per ), supplemented by HPLC or LC-MS for trace impurity detection (referenced in ).

Q. How is the molecular structure of this compound confirmed experimentally?

  • X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated for structurally similar bromophenyl acetic acid derivatives (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid in ).
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are standard for verifying substituent positions. For example, deuterium solid-state NMR (as in , Table 2.1) can resolve dynamic structural features in crystalline phases.

Q. What analytical techniques are critical for assessing its stability under storage conditions?

  • Storage Stability : Monitor degradation via accelerated stability studies using thermal gravimetric analysis (TGA) and UV-vis spectroscopy. recommends storage in sealed, dry conditions at room temperature to prevent hydrolysis or oxidation.

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of bromophenyl-furan hybrids?

  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency. Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor furan ring formation, as inferred from ’s synthetic protocols.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields using microwave irradiation, a method validated for similar heterocyclic systems (referenced in ).

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

  • Data Reconciliation : Solid-state NMR () may reveal conformational flexibility not captured by X-ray. For example, deuterium NMR quadrupolar splitting (Table 2.1) can explain discrepancies between solution-state NMR and static crystal structures.
  • Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of the bromophenyl group, which may cause signal broadening at lower temperatures.

Q. What strategies resolve low reproducibility in biological activity assays involving this compound?

  • Aggregation Testing : Perform dynamic light scattering (DLS) to detect colloidal aggregates, which may falsely modulate activity. Pre-treat samples with detergents (e.g., 0.01% Tween-20) to disperse aggregates.
  • Metabolite Profiling : Use LC-MS (as in ) to identify degradation products that could interfere with assays, especially under physiological pH conditions.

Methodological Considerations

Q. How can computational modeling complement experimental data for this compound?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies. Compare calculated 1^1H NMR shifts (via Gaussian or ORCA) with experimental data to validate conformational models.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using docking software (AutoDock Vina), leveraging structural data from .

Q. What are the best practices for scaling up synthesis without compromising purity?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy ( ) to monitor reaction progress in real-time during scale-up.
  • Purification : Use preparative HPLC with C18 columns for high-purity isolation, as suggested by ’s LC-MS protocols.

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